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molecular formula C12H8F2O B6370045 2-(2,6-Difluorophenyl)phenol CAS No. 852111-97-8

2-(2,6-Difluorophenyl)phenol

Cat. No. B6370045
M. Wt: 206.19 g/mol
InChI Key: WPVROQIDZYRVMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07435837B2

Procedure details

Treatment of 2,6-difluorobromobenzene (8.9 g, 46.1 mmol) with 2-methoxybenzeneboronic acid (10.51 g, 69.2 mmol), dichlorobis(tri-o-tolylphosphine)-palladium(II) (1.81 g, 2.3 mmol), and potassium carbonate (15.9 g, 115.3 mmol) generally according to the procedure described for Intermediate 37 provided 4.6 g (45%) of 2′,6′-difluoro-1,1′-biphenyl-2-yl methyl ether. To a solution of 2′,6′-difluoro-1,1′-biphenyl-2-yl methyl ether (4.5 g, 20.4 mmol) in dichloromethane (100 mL) cooled to −78° C. was added boron tribromide (5.11 g, 1.0 M in dichloromethane) and the reaction mixture was allowed to stir for 30 min. The reaction mixture was allowed to warn to room temperature and was quenched by the addition of ice (150 mL). The organic layer was separated and the aqueous layer was extracted with dichloromethane (500 mL). The combined organic layers were washed with water (400 mL), saturated aqueous sodium chloride (100 mL), dried (magnesium sulfate), and the solvent removed in vacuo to provide a crude oil. Purification by flash column chromatography (silica, hexanes:ethyl acetate 95:5) provided 3.95 g (94%) of 2′,6′-difluoro-1,1′-biphenyl-2-ol as a colorless oil. Anal. calcd. for C12H8F2O: C, 69.9; H, 3.91. Found: C, 68.51; H, 4.06.
Name
2′,6′-difluoro-1,1′-biphenyl-2-yl methyl ether
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:4]([C:9]2[C:14]([F:15])=[CH:13][CH:12]=[CH:11][C:10]=2[F:16])=[CH:5][CH:6]=[CH:7][CH:8]=1.B(Br)(Br)Br>ClCCl>[F:15][C:14]1[CH:13]=[CH:12][CH:11]=[C:10]([F:16])[C:9]=1[C:4]1[C:3]([OH:2])=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
2′,6′-difluoro-1,1′-biphenyl-2-yl methyl ether
Quantity
4.5 g
Type
reactant
Smiles
COC=1C(=CC=CC1)C1=C(C=CC=C1F)F
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.11 g
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Stirring
Type
CUSTOM
Details
to stir for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to warn to room temperature
CUSTOM
Type
CUSTOM
Details
was quenched by the addition of ice (150 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (500 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (400 mL), saturated aqueous sodium chloride (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a crude oil
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (silica, hexanes:ethyl acetate 95:5)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)C=1C(=CC=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.95 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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